molecular formula C20H19N7O3S2 B2606390 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852047-79-1

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2606390
CAS RN: 852047-79-1
M. Wt: 469.54
InChI Key: GXLXLLJDOQYAPP-UHFFFAOYSA-N
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Description

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N7O3S2 and its molecular weight is 469.54. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry :

    • Mekuskiene and Vainilavicius (2006) explored the synthesis of similar pyrimidine derivatives, highlighting the compound's potential in creating new chemical structures. This research is crucial for understanding the chemical properties and reactivity of such compounds (Mekuskiene & Vainilavicius, 2006).
  • Antibacterial and Antimicrobial Applications :

    • Singh et al. (2010) demonstrated the antibacterial activity of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, suggesting a potential application in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
    • Cankilic and Yurttaş (2017) studied the antimicrobial effects of thiazole derivatives, demonstrating significant activity against various pathogens, highlighting the compound's potential in antimicrobial research (Cankilic & Yurttaş, 2017).
  • Anti-proliferative and Antitumor Activities :

    • Fahim et al. (2021) researched the anti-proliferative activities of pyrazolo[5,1-c][1, 2, 4]triazine derivatives, indicating significant inhibitory effects on certain cancer cells, suggesting the compound's potential in cancer treatment (Fahim, Ismael, Elsayed, & Farag, 2021).
  • Molecular Docking and Computational Studies :

    • The research by Fahim et al. (2021) also incorporated molecular docking studies, showing the compound's interaction with various proteins, which is vital for understanding its potential mechanism of action in biological systems (Fahim, Ismael, Elsayed, & Farag, 2021).
  • Applications in Material Science :

    • Fahim and Abu-El Magd (2021) explored the use of similar compounds in enhancing molecular imprinted polymers, indicating potential applications in material science, particularly in the development of organic fillers (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3S2/c1-11-4-3-5-14(6-11)27-15(7-13-8-16(28)23-18(30)22-13)25-26-20(27)32-10-17(29)24-19-21-12(2)9-31-19/h3-6,8-9H,7,10H2,1-2H3,(H,21,24,29)(H2,22,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLXLLJDOQYAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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